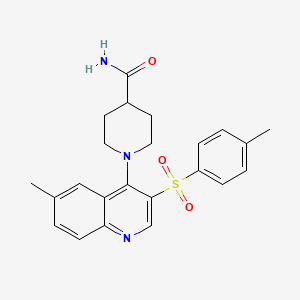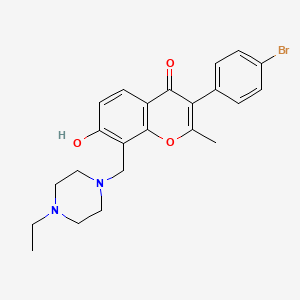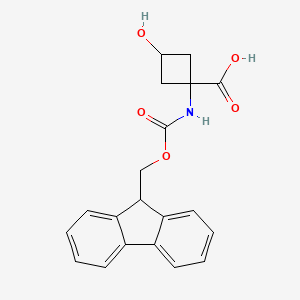
1-(6-Methyl-3-tosylquinolin-4-yl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(6-Methyl-3-tosylquinolin-4-yl)piperidine-4-carboxamide” is a versatile chemical compound used in diverse scientific research. Its unique properties make it valuable for drug discovery, synthesis, and biological studies. Piperidines, which this compound is a derivative of, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
The synthesis of piperidine derivatives, such as “this compound”, involves various intra- and intermolecular reactions . The structure of these analogues is confirmed by different techniques such as IR and 1H NMR .
Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The molecular structure of “this compound” would be based on this basic piperidine structure, with additional functional groups attached.
Chemical Reactions Analysis
Piperidine derivatives are involved in a variety of chemical reactions. The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Applications De Recherche Scientifique
Enantioselective Synthesis in Drug Development
A study on the enantioselective process for preparing CGRP receptor inhibitors highlights the development of stereoselective and economical synthesis methods. This research is pivotal in creating potent receptor antagonists, showcasing the chemical's relevance in synthesizing complex molecules for pharmaceutical applications. The process addresses challenges in assembling the final drug substance, emphasizing the importance of this compound in drug development (Cann et al., 2012).
Luminescent Properties and Electron Transfer
Investigations into the luminescent properties and photo-induced electron transfer of naphthalimides with piperazine substituent provide insights into the compound's utility in pH probes and fluorescence studies. This research demonstrates the chemical's potential in developing new materials for optical applications, indicating its versatility beyond pharmaceutical uses (Gan et al., 2003).
Antipsychotic Agent Development
The synthesis and evaluation of heterocyclic carboxamides, including analogues of the compound , for their potential as antipsychotic agents signify another area of application. These studies contribute to understanding the compound's role in binding to dopamine and serotonin receptors, offering a pathway to developing new therapeutic agents for psychiatric disorders (Norman et al., 1996).
Antitumor and Antimicrobial Activity
Research into the synthesis, characterization, and biological evaluation of polyhydroquinoline derivatives incorporating piperidine reveals the compound's potential in antitumor and antimicrobial applications. These findings underscore the chemical's relevance in medicinal chemistry, providing a foundation for the development of new drugs with improved efficacy against various diseases (Sapariya et al., 2017).
Opioid Receptor Antagonism
The design and synthesis of N-substituted cis-4a-(3-hydroxyphenyl)-8a-methyloctahydroisoquinolines as opioid receptor pure antagonists illustrate the compound's application in addressing opioid addiction and pain management. This research highlights the chemical's utility in creating targeted therapies for opioid receptor modulation, contributing to the broader efforts in combating opioid dependence (Carroll et al., 2005).
Mécanisme D'action
Target of Action
It is known that piperidine derivatives, which this compound is a part of, play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .
Mode of Action
It is known that piperidine derivatives can provide atp-competitive, nano-molar inhibitors with selectivity for inhibition of certain kinases .
Biochemical Pathways
Piperidine derivatives have been identified as inhibitors of anaplastic lymphoma kinase (alk) .
Pharmacokinetics
It is known that compounds containing piperidines can undergo metabolism in vivo, leading to rapid clearance and low oral bioavailability .
Result of Action
Piperidine derivatives have been shown to inhibit the growth of human tumor xenografts in nude mice at well-tolerated doses .
Orientations Futures
The future of piperidine derivatives in drug discovery looks promising. They continue to play a significant role in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Propriétés
IUPAC Name |
1-[6-methyl-3-(4-methylphenyl)sulfonylquinolin-4-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3S/c1-15-3-6-18(7-4-15)30(28,29)21-14-25-20-8-5-16(2)13-19(20)22(21)26-11-9-17(10-12-26)23(24)27/h3-8,13-14,17H,9-12H2,1-2H3,(H2,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YONVUWDRGONGPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCC(CC4)C(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2723558.png)
![4-Amino-N-[2-(diethylamino)ethyl]-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2723561.png)
![N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-nitrobenzamide hydrochloride](/img/structure/B2723562.png)

![N-(furan-2-ylmethyl)-1-(4-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2723564.png)
![(4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B2723567.png)
![Methyl (1R,4S,6R)-6-amino-2-oxabicyclo[2.2.1]heptane-4-carboxylate;hydrochloride](/img/structure/B2723568.png)

![2-[4-(2-Hydroxyethyl)-1,4,7-triazonan-1-yl]ethan-1-ol trihydrochloride](/img/structure/B2723571.png)
![7-(4-bromophenyl)-1,3-dimethyl-5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2723575.png)
![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2723578.png)
![5-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2723579.png)
![N-(4-nitrophenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2723580.png)